REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.CN(C)[CH:11]=[CH:12][C:13]([C:15]1[CH:16]=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1)=O>C(O)(=O)C>[C:7]([C:6]1[CH:5]=[N:4][N:3]2[C:13]([C:15]3[CH:16]=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:18]=[CH:19][CH:20]=3)=[CH:12][CH:11]=[N:1][C:2]=12)#[N:8]
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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NC1=NNC=C1C#N
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
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CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
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Details
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On standing at room temperature
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Type
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CUSTOM
|
Details
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formed
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Type
|
CUSTOM
|
Details
|
The precipitate was isolated
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Type
|
WASH
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Details
|
washed with hexane
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Type
|
DRY_WITH_MATERIAL
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Details
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ether and dried
|
Type
|
CUSTOM
|
Details
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The solid was recrystallized from acetonitrile-N,N-dimethylformamide
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Type
|
CUSTOM
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Details
|
gave the product of the example, mp 252°-254° C.
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=NN2C1N=CC=C2C=2C=C(C=CC2)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |